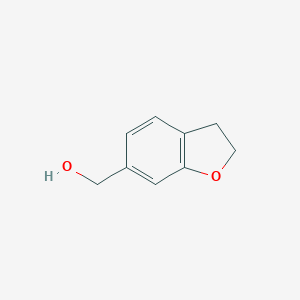

(2,3-Dihydrobenzofuran-6-yl)methanol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dihydro-1-benzofuran-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5,10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJJSKTZKULLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593071 | |

| Record name | (2,3-Dihydro-1-benzofuran-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083168-69-7 | |

| Record name | (2,3-Dihydro-1-benzofuran-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2,3 Dihydrobenzofuran 6 Yl Methanol and Its Analogs

Reaction Pathways for C-6 Derivatization

The C-6 position of the (2,3-dihydrobenzofuran-6-yl)methanol scaffold offers a prime site for introducing chemical diversity. The existing hydroxymethyl group can be readily transformed into a variety of other functionalities, paving the way for the synthesis of a wide array of derivatives.

One common strategy involves the oxidation of the primary alcohol at the C-6 position. This reaction can be controlled to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These oxidized products then serve as versatile intermediates for further derivatization. For instance, the aldehyde can undergo reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination to introduce new carbon-carbon or carbon-nitrogen bonds. The carboxylic acid, on the other hand, can be converted to esters, amides, or other acid derivatives through standard coupling procedures.

Another important pathway for C-6 derivatization involves the conversion of the hydroxymethyl group into a good leaving group, such as a tosylate or a halide. This transformation activates the C-6 position for nucleophilic substitution reactions, allowing for the introduction of a wide range of nucleophiles, including amines, thiols, and cyanides. This approach provides a direct route to a diverse set of C-6 substituted dihydrobenzofuran analogs.

Furthermore, metal-catalyzed cross-coupling reactions represent a powerful tool for C-6 derivatization. For example, if the C-6 position is functionalized with a halide or a triflate, it can participate in Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions are highly valued for their broad substrate scope and functional group tolerance.

Mechanistic Elucidation of Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize and modify this compound and its analogs is crucial for optimizing reaction conditions and designing new synthetic routes. This section explores the proposed mechanisms for key transformations, including metal-catalyzed cyclizations, rearrangements, and the role of important intermediates.

Proposed Mechanisms in Metal-Catalyzed Cyclizations

Metal-catalyzed cyclizations are a cornerstone of dihydrobenzofuran synthesis, with various transition metals like palladium, rhodium, copper, and iridium being employed. nih.govnii.ac.jp These reactions often proceed through a series of well-defined steps, including oxidative addition, migratory insertion, and reductive elimination.

Palladium-Catalyzed Reactions: In palladium-catalyzed syntheses, the mechanism often begins with the oxidative addition of an aryl halide or triflate to a Pd(0) complex. This is followed by intramolecular carbopalladation onto a tethered alkene or alkyne, forming a new carbon-carbon bond and a cyclic palladium intermediate. This intermediate can then undergo various transformations, such as β-hydride elimination or reductive elimination, to afford the final dihydrobenzofuran product and regenerate the Pd(0) catalyst. nih.govrsc.org For instance, the Heck/Cacchi reactions involve these fundamental steps to construct the dihydrobenzofuran skeleton. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are often used in C-H activation/annulation reactions. nih.govorganic-chemistry.org A proposed mechanism for a Rh(III)-catalyzed [3+2] annulation involves the C-H activation of a phenoxyacetamide, followed by coordination and insertion of an alkene or alkyne. Subsequent intramolecular cyclization and reductive elimination yield the dihydrobenzofuran product and regenerate the active Rh(III) species. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed cyclizations are also prevalent, often involving a Cu(I)/Cu(III) catalytic cycle. nih.govnih.gov The reaction may initiate with the coordination of the substrate to the copper catalyst, followed by an intramolecular oxidative cyclization to form a Cu(III) intermediate. Reductive elimination from this intermediate then furnishes the dihydrobenzofuran ring. nih.gov

A summary of various metal-catalyzed cyclization reactions for the synthesis of dihydrobenzofurans is presented in the table below.

| Catalyst | Reactants | Reaction Type | Reference |

| Rhodium | N-phenoxyacetamides and 1,3-dienes | [3+2] Annulation | organic-chemistry.org |

| Palladium | o-bromophenols and 1,3-dienes | Heck/Tsuji-Trost Reaction | organic-chemistry.org |

| Copper | Aryl pinacol (B44631) boronic esters | Intramolecular Reaction | nih.gov |

| Ruthenium | Phenols and alkenes | Oxidative [3+2] Cycloaddition | nih.govrsc.org |

| Iron | Allyl aryl ethers | Claisen Rearrangement | nih.govrsc.org |

| Iridium | m-allyloxyphenyl ketones | Intramolecular Hydroarylation | nii.ac.jp |

| Nickel | ortho-substituted aryl halides | --- | nih.gov |

Reaction Mechanisms of Rearrangements

Rearrangement reactions provide alternative and sometimes unexpected pathways to the dihydrobenzofuran core. ucl.ac.uk One notable example is the Claisen rearrangement of allyl aryl ethers, which can be catalyzed by iron salts. nih.govrsc.org This pericyclic reaction involves a acs.orgacs.org-sigmatropic shift, where the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring. The resulting ortho-allyl phenol (B47542) can then undergo a subsequent cyclization to form the dihydrobenzofuran ring. The mechanism is concerted, proceeding through a cyclic transition state.

Another type of rearrangement observed in the synthesis of related benzofurans is the nih.govorganic-chemistry.org-aryl migration. This can occur when a Grignard reagent is added to a 1-(2-hydroxyphenyl)-2-chloroethanone. The initially formed alkoxide can undergo a rearrangement where the aryl group migrates to the adjacent carbon, leading to the formation of a 2-substituted benzofuran (B130515) after cyclization and dehydration. organic-chemistry.org

Role of Intermediates in Reaction Pathways (e.g., o-quinone methides)

o-Quinone methides (o-QMs) are highly reactive intermediates that play a crucial role in various synthetic routes to 2,3-dihydrobenzofurans. acs.orgorganic-chemistry.orgnih.govnih.gov These intermediates are typically generated in situ from precursors such as o-hydroxybenzyl alcohols or their derivatives. acs.orgrsc.org

One common method for generating o-QMs involves the fluoride-induced desilylation of a protected o-hydroxyphenethyl derivative. acs.orgorganic-chemistry.org The resulting phenoxide undergoes elimination to form the o-QM. This reactive intermediate can then be trapped by a variety of nucleophiles in a Michael-type addition. acs.orgorganic-chemistry.orgnih.gov The subsequent intramolecular cyclization of the resulting phenoxide, often via a 5-exo-tet pathway, leads to the formation of the 2,3-dihydrobenzofuran (B1216630) ring. acs.orgorganic-chemistry.org

The reaction of o-QMs with sulfur ylides provides a facile route to 2-substituted or trans-2,3-disubstituted dihydrobenzofurans. rsc.orgrsc.org The mechanism is believed to involve the initial addition of the ylide to the o-QM, followed by an intramolecular nucleophilic substitution to close the ring. Similarly, reactions with pyridinium (B92312) ylides have been developed for the diastereoselective synthesis of 2-substituted dihydrobenzofurans. nih.gov

The table below summarizes different methods for generating and reacting with o-quinone methides to form dihydrobenzofurans.

| Precursor for o-QM | Method of Generation | Reactant | Product | Reference |

| 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate | Fluoride-induced desilylation | Various nucleophiles (C, N, O, S) | 3-substituted 2,3-dihydrobenzofurans | acs.orgorganic-chemistry.org |

| Phenolic Mannich bases | --- | Pyridinium ylides | 2-substituted 2,3-dihydrobenzofurans | nih.gov |

| 2-tosylalkylphenols | Mild basic conditions | Sulfur ylides | trans-2,3-dihydrobenzofurans | rsc.org |

| In situ generated from ammonium (B1175870) salts | Cinchona alkaloid as chiral leaving group | Ammonium ylides | Chiral 2,3-dihydrobenzofurans | nih.gov |

Functional Group Interconversions on the this compound Scaffold

The this compound scaffold provides a platform for a variety of functional group interconversions, allowing for the fine-tuning of the molecule's properties. nih.gov The primary alcohol at the C-6 position is a key handle for these transformations.

As mentioned previously, the oxidation of the C-6 methanol (B129727) group to an aldehyde or a carboxylic acid is a fundamental interconversion. The resulting carbonyl compounds can then be subjected to a wide range of reactions. For example, the aldehyde can be converted to an alkene via a Wittig reaction or to a secondary alcohol via Grignard addition. The carboxylic acid can be transformed into an ester, amide, or acyl halide.

The hydroxyl group itself can be converted to other functionalities. For instance, it can be transformed into an ether through Williamson ether synthesis or into a halide using standard halogenating agents. The Mitsunobu reaction allows for the conversion of the alcohol to various other functional groups, including esters, azides, and ethers, with inversion of stereochemistry if a chiral center is present. vanderbilt.edu The azide (B81097) can then be reduced to a primary amine, providing another route to C-6 amino-functionalized dihydrobenzofurans.

Furthermore, if other functional groups are present on the dihydrobenzofuran ring, they can also be interconverted. For example, a nitro group can be reduced to an amine, an ester can be hydrolyzed to a carboxylic acid, and a ketone can be reduced to a secondary alcohol. These interconversions, often in combination with the derivatization of the C-6 methanol group, provide a powerful strategy for creating a diverse library of this compound analogs. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dihydrobenzofuran 6 Yl Methanol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy of (2,3-Dihydrobenzofuran-6-yl)methanol reveals a distinct set of signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum is of particular interest, typically showing signals for the three protons on the benzene (B151609) ring. The proton at position 7, being adjacent to the oxygen-bearing carbon of the dihydrofuran ring, is expected to appear at a certain chemical shift, while the protons at positions 4 and 5 will exhibit their own characteristic resonances and coupling patterns.

The methylene (B1212753) protons of the dihydrofuran ring at positions 2 and 3 (C2-H₂ and C3-H₂) typically appear as triplets due to coupling with each other. The protons of the hydroxymethyl group (-CH₂OH) usually present as a singlet or a doublet, depending on the solvent and concentration, and the hydroxyl proton itself often appears as a broad singlet.

For comparison, the ¹H NMR spectrum of a related derivative, 2-(5-methyl-2,3-dihydrobenzofuran-2-yl)-1-phenylethan-1-one, in CDCl₃ shows the aromatic protons in the range of δ 6.67-7.97 ppm. rsc.org The methylene protons of the dihydrofuran ring appear as multiplets, with one proton of the C3-H₂ group showing a doublet of doublets at δ 2.91 ppm and the other at δ 3.51 ppm. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 6.7 - 7.2 | m | - |

| -CH₂OH | ~4.6 | s | - |

| O-CH₂ (C2) | ~4.5 | t | ~8.5 |

| Ar-CH₂ (C3) | ~3.2 | t | ~8.5 |

| -OH | Variable | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the nine carbon atoms. The aromatic carbons will resonate in the typical downfield region of approximately δ 110-160 ppm. The two quaternary aromatic carbons, C3a and C7a, will have characteristic chemical shifts influenced by the fused ring system.

The carbon of the hydroxymethyl group (-CH₂OH) is anticipated to appear around δ 65 ppm. The methylene carbons of the dihydrofuran ring, C2 and C3, will have distinct signals, with C2 (adjacent to the oxygen) being more deshielded and appearing further downfield than C3.

For the related compound 2-(5-methyl-2,3-dihydrobenzofuran-2-yl)-1-phenylethan-1-one, the C2 carbon of the dihydrofuran ring resonates at δ 79.0 ppm, while the C3 carbon is found at δ 35.9 ppm. rsc.org The aromatic carbons for this derivative are observed between δ 109.0 and 157.0 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C | 110 - 160 |

| -CH₂OH | ~65 |

| O-CH₂ (C2) | ~71 |

| Ar-CH₂ (C3) | ~29 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful for confirming structural assignments.

A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would be particularly useful in confirming the coupling between the C2 and C3 protons of the dihydrofuran ring and identifying the coupling network within the aromatic ring.

An HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached. This technique would definitively link the proton signals of the -CH₂OH, C2-H₂, and C3-H₂ groups to their corresponding carbon signals, solidifying the assignments made from the 1D spectra. For complex aromatic systems, HSQC is invaluable in assigning the protonated aromatic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding.

The C-O stretching vibrations will also be prominent. The stretching of the aryl ether C-O bond is typically observed in the 1270-1230 cm⁻¹ region, while the C-O stretch of the primary alcohol is expected around 1050 cm⁻¹. Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹, while the aliphatic C-H stretches of the dihydrofuran and hydroxymethyl groups will appear in the 3000-2850 cm⁻¹ range. Aromatic C=C stretching vibrations will give rise to absorptions in the 1600-1450 cm⁻¹ region. For instance, FT-IR data for a series of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one derivatives show characteristic peaks for C=O stretching around 1650-1680 cm⁻¹ and aromatic C=C stretching in the 1560-1600 cm⁻¹ range.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Alcohol) | 3400 - 3200 (broad) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Aryl Ether C-O Stretch | 1270 - 1230 |

| Primary Alcohol C-O Stretch | ~1050 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This information is critical for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, with a molecular formula of C₉H₁₀O₂, mass spectrometry confirms its molar mass of approximately 150.17 g/mol . clearsynth.comamericanelements.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. This precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS is used to validate its molecular weight and confirm its specific elemental composition of C₉H₁₀O₂. The monoisotopic mass, which is the mass of the ion with the most abundant isotopes of each element, is calculated to be 150.06808 g/mol . epa.gov The precise mass measurement obtained from HRMS provides definitive evidence for the compound's identity, distinguishing it from other isomers.

Table 1: HRMS Data for this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₁₀O₂ | americanelements.com, cymitquimica.com, clearsynth.com |

| Average Mass | ~150.17 g/mol | americanelements.com, clearsynth.com |

Note: Monoisotopic mass is for the isomeric compound (2,3-dihydrobenzofuran-2-yl)methanol, but is identical for this compound due to the identical molecular formula.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a widely used technique where high-energy electrons (typically 70 eV) bombard a molecule, causing it to ionize and break apart into characteristic fragments. scielo.br The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺) and various fragment ions.

While a specific public-domain EI-MS spectrum for this compound is not available, the fragmentation pattern can be predicted based on its structure and data from related dihydrobenzofuran compounds. nist.govnist.gov The molecular ion peak (M⁺) would be observed at an m/z of 150. Key fragmentation pathways would likely include:

Loss of the hydroxymethyl radical (•CH₂OH): This would result in a significant fragment ion at m/z 119 (150 - 31).

Benzylic cleavage: Fission of the bond between the aromatic ring and the hydroxymethyl group would also contribute to the m/z 119 fragment.

Cleavage of the dihydrofuran ring: This would produce additional characteristic fragments corresponding to the stable aromatic portion of the molecule.

The analysis is typically performed using a gas chromatograph-mass spectrometer (GC-MS) system. scielo.br

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. The benzofuran (B130515) ring system in this compound acts as a chromophore. The UV-Vis spectrum provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Studies on related benzofuran and benzofuroxan (B160326) derivatives show that both the solvent and the substitution pattern on the aromatic ring significantly influence the absorption maxima (λmax). researchgate.net For instance, analyses of similar structures are often conducted in solvents like methanol (B129727) or acetonitrile. scielo.brresearchgate.net The UV-Vis spectrum for this compound is expected to show characteristic absorption bands related to the π-π* transitions of the substituted benzene ring. This technique is also fundamental for the detection of the compound during chromatographic procedures like HPLC.

Chromatographic Methods for Analysis and Purification

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. The choice of method depends on the scale and purpose of the analysis.

High-Performance Liquid Chromatography (HPLC): For purity assessment and purification, reversed-phase HPLC with UV detection is a common and effective method. In this technique, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The retention time is characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate).

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing the volatile components of a sample. scielo.br For dihydrobenzofuran derivatives, a typical GC method involves using a fused silica (B1680970) capillary column (e.g., RTX-5MS) with helium as the carrier gas. scielo.br A temperature-programmed oven allows for the efficient separation of compounds with different boiling points. scielo.br

Table 2: General Chromatographic Conditions for Dihydrobenzofuran Analysis

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Source(s) |

|---|---|---|---|---|

| GC | Fused silica capillary (e.g., RTX-5MS) | Helium | Mass Spectrometer (MS) | scielo.br |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water mixtures | UV | |

After synthesis, crude products containing dihydrobenzofuran structures are often worked up by dissolving them in a solvent like ethyl acetate, washing with aqueous solutions, and drying the organic phase before purification. scielo.br

Computational Chemistry and Theoretical Studies of 2,3 Dihydrobenzofuran 6 Yl Methanol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. DFT methods are employed to determine various molecular properties by calculating the electron density of a molecule. For derivatives of 2,3-dihydrobenzofuran (B1216630), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), have been shown to provide reliable results for structural, electronic, and spectroscopic properties. researchgate.netresearchgate.net

Optimized Molecular Geometry Determination

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as its optimized geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For (2,3-Dihydrobenzofuran-6-yl)methanol, this would involve calculating key structural parameters.

Key Geometric Parameters:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-O, O-H). For instance, in related 2,3-dihydrobenzofuran chalcones, olefinic and carbonyl bond lengths have been precisely calculated to understand electronic delocalization. researchgate.net

Bond Angles: The angles formed by three connected atoms (e.g., C-O-C, C-C-H).

These parameters for this compound would be calculated and could be presented in a table format for clarity.

Interactive Data Table: Hypothetical Optimized Geometrical Parameters

Note: The following table is a representative example of how data would be presented. Specific values for this compound require dedicated computational studies.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C(ar) | C(ar) | - | Calculated Value |

| Bond Length | C(ar) | O(furan) | - | Calculated Value |

| Bond Angle | C(ar) | O(furan) | C(dihydro) | Calculated Value |

| Dihedral Angle | C(ar) | C(ar) | C(methanol) | H(methanol) |

Electronic Structure Analysis (e.g., Frontier Molecular Orbital Analysis)

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting the reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating reactivity towards nucleophiles.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, in related structures, the HOMO is spread over the dihydrobenzofuran ring, indicating this region is susceptible to electrophilic attack. researchgate.net

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap (ΔE) | Calculated Value |

Global Reactivity Descriptors

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity and stability. These descriptors help in understanding the relationship between structure and reactivity.

Commonly calculated descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These are often associated with lone pairs on electronegative atoms like oxygen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms, especially those bonded to electronegative atoms (e.g., the hydroxyl proton).

Green Regions: Represent neutral or nonpolar areas.

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atoms of the furan (B31954) ring and the methanol (B129727) group, and a positive potential (blue) around the hydroxyl hydrogen atom.

Thermodynamic Parameter Calculations

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. mdpi.com These parameters are vital for understanding the stability of the molecule and predicting the feasibility and spontaneity of chemical reactions.

Calculated Thermodynamic Properties:

Heat of Formation (ΔHf): The change in enthalpy during the formation of the compound from its constituent elements.

Standard Molar Entropy (S°): A measure of the randomness or disorder of the molecule.

Gibbs Free Energy of Formation (ΔGf): A measure of the spontaneity of the compound's formation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that interprets the molecular wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and core orbitals. mpg.dewisc.edu It provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.netnih.gov

Key insights from NBO analysis include:

Hybridization: It determines the hybridization of atomic orbitals involved in forming bonds.

Donor-Acceptor Interactions: NBO analysis quantifies the stabilization energy (E(2)) associated with charge transfer interactions between filled (donor) and empty (acceptor) orbitals. These interactions, such as those between a lone pair (donor) and an antibonding orbital (acceptor), are key indicators of hyperconjugation and delocalization, which contribute to molecular stability.

For this compound, NBO analysis would elucidate the nature of the C-O bonds, the delocalization of electrons within the aromatic ring, and the interactions involving the methanol substituent.

Quantum Chemical Correlations for Spectroscopic and Structural Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the structural and spectroscopic characteristics of molecules. For compounds within the 2,3-dihydrobenzofuran family, methodologies such as the B3LYP functional combined with basis sets like 6-311G(d,p) are commonly used to achieve a reliable correlation between theoretical predictions and experimental data. materialsciencejournal.orgresearchgate.net This computational approach allows for the detailed analysis of molecular geometry, vibrational frequencies, and NMR chemical shifts, providing insights that complement experimental findings.

Correlation of Structural Properties

The initial step in a computational study involves the optimization of the molecular geometry of this compound to find its most stable conformation (lowest energy state). This process yields theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters are then benchmarked against experimental data, typically obtained from X-ray crystallography for solid-state structures.

A strong correlation between the calculated and experimental geometric parameters validates the chosen theoretical model. Studies on analogous benzofuran (B130515) derivatives have shown that DFT methods can predict bond lengths and angles with a high degree of accuracy. researchgate.net For this compound, a comparative analysis would involve correlating the key structural features of the dihydrobenzofuran ring, the benzene (B151609) ring, and the methanol substituent.

Table 1: Illustrative Correlation of Calculated and Experimental Bond Lengths for this compound.

Note: The following table is a representative example of how data would be presented. Specific experimental or calculated values for this compound are not available in the reviewed literature.

| Bond Parameter | Calculated Value (Å) (DFT/B3LYP) | Experimental Value (Å) (X-ray) |

| C=C (Aromatic) | Value | Value |

| C-C (Aromatic) | Value | Value |

| C-O (Ether) | Value | Value |

| C-C (Dihydrofuran) | Value | Value |

| C-O (Alcohol) | Value | Value |

Table 2: Illustrative Correlation of Calculated and Experimental Bond Angles for this compound.

Note: The following table is a representative example of how data would be presented. Specific experimental or calculated values for this compound are not available in the reviewed literature.

| Angle Parameter | Calculated Value (°) (DFT/B3LYP) | Experimental Value (°) (X-ray) |

| C-O-C (Ether) | Value | Value |

| C-C-C (Aromatic) | Value | Value |

| C-C-O (Alcohol) | Value | Value |

Correlation of Spectroscopic Properties

Theoretical calculations are also instrumental in the interpretation of spectroscopic data, including vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy: Computational methods can predict the vibrational frequencies corresponding to the fundamental modes of molecular motion. These theoretical frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Consequently, they are typically scaled by an empirical factor to improve the correlation with experimental infrared (IR) spectra. A good agreement between the scaled theoretical frequencies and the observed IR absorption bands allows for a precise assignment of the spectral peaks to specific functional groups and vibrational modes within the molecule, such as O-H stretching of the alcohol, C-O stretching of the ether, and various C-H and C=C vibrations of the aromatic ring.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the isotropic chemical shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts relative to a standard reference like tetramethylsilane (TMS). By plotting the calculated chemical shifts against the experimental values, a linear correlation can be established. A high correlation coefficient (R²) would confirm that the computational model accurately reproduces the electronic environment of the nuclei, thereby validating the structural assignment of the compound.

Table 3: Illustrative Correlation of Calculated and Experimental ¹³C NMR Chemical Shifts for this compound.

Note: The following table is a representative example of how data would be presented. Specific experimental or calculated values for this compound are not available in the reviewed literature.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C (Aromatic-CH) | Value | Value |

| C (Aromatic-C) | Value | Value |

| C (Dihydrofuran-CH₂) | Value | Value |

| C (Dihydrofuran-CH₂O) | Value | Value |

| C (Methanol-CH₂) | Value | Value |

Derivatives and Analogs of 2,3 Dihydrobenzofuran 6 Yl Methanol: Synthesis and Academic Relevance

Synthesis of C-6 Substituted (2,3-Dihydrobenzofuran) Analogs with Diverse Functionalities

The functionalization of the C-6 position of the 2,3-dihydrobenzofuran (B1216630) ring is a key strategy for modulating the biological activity of this scaffold. Various synthetic methodologies have been developed to introduce a wide range of substituents at this position, leading to analogs with diverse properties.

Transition metal-catalyzed cross-coupling reactions have proven to be powerful tools for the synthesis of C-6 substituted analogs. For instance, palladium-catalyzed reactions such as the Heck and Sonogashira couplings allow for the introduction of alkenyl and alkynyl groups, respectively. nih.gov These reactions typically start from a C-6 halogenated 2,3-dihydrobenzofuran precursor. Subsequent chemical transformations of these newly introduced functional groups can lead to a vast array of derivatives.

Another important approach involves the functionalization of pre-existing groups at the C-6 position. For example, a C-6 aldehyde can be converted into a variety of other functional groups through reactions such as oxidation, reduction, and olefination. Similarly, a C-6 carboxylic acid can be transformed into esters, amides, and other derivatives. These transformations are crucial for generating libraries of compounds with diverse physicochemical properties.

Recent advancements in C-H activation have also opened up new avenues for the direct functionalization of the C-6 position, bypassing the need for pre-functionalized starting materials. nih.gov Rhodium-catalyzed C-H activation, for instance, has been utilized for the annulation of various groups onto the benzene (B151609) ring of the dihydrobenzofuran scaffold. nih.gov

Development of Libraries Based on the 2,3-Dihydrobenzofuran Scaffold

The development of compound libraries based on the 2,3-dihydrobenzofuran scaffold is of significant interest in drug discovery and chemical biology. acs.orgresearchgate.net Diversity-oriented synthesis (DOS) strategies are often employed to rapidly generate a large number of structurally diverse molecules from a common starting material. acs.org

One common approach to building such libraries involves a multi-component reaction strategy. acs.org For example, readily available salicylaldehydes, aryl boronic acids or halides, and various amines can be used as building blocks to construct libraries of 2-aryl-2,3-dihydrobenzofuran-3-carboxamides. acs.org These methods allow for the systematic variation of substituents at multiple positions of the scaffold, leading to a high degree of molecular diversity. acs.org

The stereochemistry of the 2,3-dihydrobenzofuran core is another important aspect of library design. Both cis and trans diastereomers can be synthesized, often through stereoselective reduction of a benzofuran (B130515) precursor or through catalytic asymmetric reactions. acs.org The distinct three-dimensional arrangement of substituents in these diastereomers can lead to significant differences in their biological activities.

| Library Synthesis Strategy | Key Features | Starting Materials |

| Multi-component reactions | High efficiency, diversity at multiple positions | Salicylaldehydes, aryl boronic acids/halides, amines acs.org |

| Stereoselective synthesis | Access to specific diastereomers (cis or trans) | Benzofuran precursors, chiral catalysts acs.org |

| Diversity-Oriented Synthesis (DOS) | Generation of structurally complex and diverse molecules | Common scaffolds with multiple reaction sites |

Specific Classes of 2,3-Dihydrobenzofuran Derivatives

Dihydrobenzofuran-Appended Chalcones

Chalcones are a class of natural products characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system. japsonline.com The incorporation of a 2,3-dihydrobenzofuran moiety into the chalcone framework has led to the development of novel hybrid molecules with interesting biological properties. semanticscholar.orgscielo.org.za

The synthesis of dihydrobenzofuran-appended chalcones is typically achieved through a Claisen-Schmidt condensation reaction between a 2,3-dihydrobenzofuran-5-carbaldehyde and an appropriate acetophenone derivative. scielo.org.za This reaction is often promoted by a base and can be carried out under various conditions, including the use of ultrasound irradiation to enhance reaction rates and yields. semanticscholar.orgscielo.org.za The stereochemistry of the resulting double bond is predominantly trans, as confirmed by 1H NMR spectroscopy. semanticscholar.orgscielo.org.za

The academic relevance of these compounds stems from the broad spectrum of pharmacological activities associated with the chalcone scaffold, including anti-inflammatory, antimicrobial, and anticancer effects. japsonline.comjchemrev.com The dihydrobenzofuran unit can modulate these activities and introduce new pharmacological properties.

Dihydrobenzofuran-Tethered Arylidene Indanones

Indanone and its derivatives are important structural motifs in medicinal chemistry. materialsciencejournal.orgresearchgate.net The combination of the indanone and 2,3-dihydrobenzofuran scaffolds has resulted in the synthesis of novel hybrid molecules, specifically dihydrobenzofuran-tethered arylidene indanones. materialsciencejournal.orgresearchgate.net

The synthesis of these compounds involves the condensation of a 2,3-dihydrobenzofuran-5-carbaldehyde with an indanone derivative. materialsciencejournal.org This reaction creates a new class of compounds that have been investigated for their potential biological applications. Computational studies, such as Density Functional Theory (DFT), have been employed to understand the structural and electronic properties of these molecules. materialsciencejournal.orgresearchgate.net

| Compound Class | Synthetic Method | Key Structural Features |

| Dihydrobenzofuran-Appended Chalcones | Claisen-Schmidt condensation scielo.org.za | α,β-unsaturated carbonyl system, trans double bond semanticscholar.orgscielo.org.za |

| Dihydrobenzofuran-Tethered Arylidene Indanones | Condensation reaction materialsciencejournal.org | Fused indanone and dihydrobenzofuran rings materialsciencejournal.org |

Spirocyclic 2,3-Dihydrobenzofuran Compounds

Spirocyclic compounds, characterized by two rings sharing a single common atom, are of great interest due to their unique three-dimensional structures. The incorporation of a 2,3-dihydrobenzofuran moiety into a spirocyclic framework has led to the synthesis of complex and structurally diverse molecules.

One notable example is the synthesis of dihydrobenzofuran-fused spiro-indanedione-oxindole scaffolds. acs.org These compounds are prepared through a base-promoted cyclization reaction of Morita–Baylis–Hillman (MBH) carbonates of isatins and 2-(o-hydroxybenzylidene)-1,3-indanediones. acs.org The choice of the base promoter can selectively yield different diastereomers of the final spirocyclic product. acs.org The development of synthetic routes to such complex molecules is a significant area of research in organic chemistry.

2,3-Dihydrobenzofuran-2-ones

2,3-Dihydrobenzofuran-2-ones, also known as coumaran-2-ones, represent another important class of derivatives. These compounds have been investigated for their potential as anti-inflammatory agents. nih.gov

The synthesis of 2,3-dihydrobenzofuran-2-ones can be achieved through various methods. One approach involves a one-pot [4 + 1] annulation reaction of ortho-substituted para-quinone methides and bromonitromethane under mild, metal-free conditions. rsc.org Structure-activity relationship studies have shown that substitution at the 5 and 6 positions of the dihydrobenzofuran-2-one core can significantly impact their biological activity. nih.gov For instance, compounds with an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position have demonstrated potent anti-inflammatory properties. nih.gov

2,3-Dihydrobenzofuran-3-ols

2,3-Dihydrobenzofuran-3-ols are valuable intermediates and target molecules in organic synthesis, with several stereoselective methods developed for their preparation. The chiral nature of the C3 hydroxyl-bearing stereocenter is often a key focus of these synthetic strategies.

One prominent method involves the highly enantioselective intramolecular asymmetric addition of aryl halides to unactivated ketones. This approach yields chiral 3-hydroxy-2,3-dihydrobenzofurans, which feature a chiral tertiary alcohol at the C-3 position, in good yields and with excellent enantioselectivities organic-chemistry.org. Another strategy is the copper-catalyzed intramolecular reaction of aryl pinacol (B44631) boronic esters, which also efficiently produces chiral dihydrobenzofuran-3-ols.

Furthermore, a recyclable palladium-catalyzed cycloisomerization process has been developed for the synthesis of 2-methylene-2,3-dihydrobenzofuran-3-ols. This method utilizes 2-(1-hydroxyprop-2-ynyl)phenols as starting materials and proceeds under relatively mild conditions (100 °C for 5 hours) using a PdI2/KI catalytic system. This reaction has been shown to produce the desired products in high yields, typically ranging from 70% to 86%.

In addition to being synthetic targets, 2,3-dihydrobenzofuran-3-ols also serve as versatile intermediates. For instance, they can undergo a Lewis acid-promoted rearrangement to form 3-alkyl-3-aryl-substituted 2,3-dihydrobenzofuran-2-ones. This transformation is achieved by treating the corresponding 2-(benzotriazol-1-yl)-3-substituted-2,3-dihydrobenzofuran-3-ols with zinc bromide (ZnBr2).

| Method | Catalyst/Reagent | Key Features | Yield/Selectivity |

|---|---|---|---|

| Intramolecular Asymmetric Addition | Not Specified | Forms chiral tertiary alcohol at C-3 | Good yields, excellent enantioselectivities |

| Cu-Catalyzed Intramolecular Reaction | Copper Catalyst | Uses aryl pinacol boronic esters | Efficient for chiral synthesis |

| Pd-Catalyzed Cycloisomerization | PdI2/KI | Forms 2-methylene derivatives; recyclable catalyst | 70-86% yields |

| Rearrangement Precursor | ZnBr2 | Used as an intermediate for 2,3-dihydrobenzofuran-2-ones | Not Applicable |

2,3-Dihydrobenzofuranmethanamides

A review of the academic literature did not yield specific synthetic methodologies or research findings for compounds strictly defined as 2,3-dihydrobenzofuranmethanamides, which implies an amide functionality attached to a methyl group at the dihydrobenzofuran core. However, research on other types of amide derivatives of the broader benzofuran family is prevalent. For context, various benzofuran carboxamides—where the amide group is directly attached to a carbonyl of a carboxylic acid on the ring—have been synthesized and evaluated for their biological activities. For example, amide derivatives of 3-methyl-benzofuran-2-carboxylic acid have been designed and synthesized, showing anticancer activity researchgate.net. Similarly, amide derivatives of benzodifuran-2-carboxylic acid have been prepared and screened for antimicrobial properties nih.gov. These examples relate to carboxamides of the aromatic benzofuran skeleton rather than methanamides of the reduced 2,3-dihydrobenzofuran system, highlighting a potential area for future research.

Benzofuran and 2,3-Dihydrobenzofuran-2-carboxylic Acid N-(substituted)phenylamide Derivatives

This class of compounds has been extensively investigated for its potential therapeutic applications, particularly as anticancer agents. In a significant study, sixty novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were designed and synthesized, inspired by the lead compound KL-1156, an inhibitor of NF-κB translocation.

These novel derivatives demonstrated potent cytotoxic activities at low micromolar concentrations against a panel of six human cancer cell lines: ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), and PC-3 (prostate) organic-chemistry.org. Beyond their direct cytotoxic effects, these compounds were also found to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, a pathway often implicated in cancer cell survival and proliferation organic-chemistry.org.

Structure-activity relationship (SAR) studies revealed that the presence of groups with a positive mesomeric effect (+M) and hydrophobic groups on the N-phenyl ring enhanced the anticancer and NF-κB inhibitory activities, respectively organic-chemistry.org. Among the synthesized compounds, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide was identified as a particularly promising lead scaffold, exhibiting both outstanding anticancer activity and potent NF-κB inhibitory effects organic-chemistry.org. This work suggests that these scaffolds are valuable for the development of new anticancer agents that function through the inactivation of NF-κB.

| Compound Class | Biological Target | Observed Activity | Cancer Cell Lines Tested |

|---|---|---|---|

| Benzofuran-2-carboxylic acid N-(substituted)phenylamides | Cancer Cells / NF-κB | Potent cytotoxicity | ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3 |

| 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamides | Cancer Cells / NF-κB | Inhibition of NF-κB transcriptional activity | ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3 |

2,3-Dihydrobenzofuran-3-ylacetic Acids

(2,3-Dihydrobenzofuran-3-yl)acetic acid and its derivatives are recognized as key intermediates in the synthesis of pharmacologically active molecules. A notable application is in the preparation of fasiglifam, a G protein-coupled receptor 40 (GPR40) agonist.

A highly efficient method for the synthesis of these compounds is through Rh-catalyzed asymmetric hydrogenation nih.gov. This process has been developed to produce (2,3-dihydrobenzofuran-3-yl)acetic acid derivatives with high enantiomeric excess (91%) and in quantitative yield. The use of a cationic rhodium–Et-FerroTANE complex as the catalyst was crucial for achieving this high level of stereoselectivity and efficiency, making the process suitable for further development in large-scale synthesis nih.gov.

An alternative synthetic route involves the three-component condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid, which leads to the formation of substituted benzofuran-3-ylacetic acids. This method provides a versatile approach to access a range of derivatives.

| Method | Catalyst/Reagents | Key Application | Outcome |

|---|---|---|---|

| Rh-Catalyzed Asymmetric Hydrogenation | Cationic rhodium–Et-FerroTANE complex | Intermediate for Fasiglifam | 91% enantiomeric excess, quantitative yield nih.gov |

| Three-Component Condensation | Polyalkoxyphenols, arylglyoxals, Meldrum's acid | General synthesis of substituted derivatives | Versatile access to various analogs |

Applications of 2,3 Dihydrobenzofuran 6 Yl Methanol and Its Derivatives in Advanced Chemical and Biomedical Research

Role as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

The 2,3-dihydrobenzofuran (B1216630) nucleus is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity, thereby serving as a rich source for the discovery of new drugs. nih.govufrj.br The rigid, bicyclic structure of the 2,3-dihydrobenzofuran core provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological macromolecules. acs.orgmdpi.com

This scaffold is a common motif in a multitude of natural products and synthetic compounds that exhibit a wide range of biological effects, including anti-inflammatory, anticancer, antiviral, antibacterial, and neuroprotective activities. nih.govacs.orgmdpi.com Its utility lies in its synthetic tractability, allowing for the creation of diverse chemical libraries through the modification of various positions on the ring system. acs.orgorganic-chemistry.org Researchers leverage this versatility to develop compounds tailored for specific therapeutic targets, leading to the identification of potent and selective agents for a variety of diseases. nih.gov

Development of Kinase Inhibitors (e.g., DYRK Kinase Inhibitors)

The 2,3-dihydrobenzofuran scaffold has been successfully employed in the design of potent kinase inhibitors, particularly targeting the Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family. google.comgoogle.com DYRKs, especially DYRK1A, are implicated in the pathophysiology of several neurodegenerative conditions, including Alzheimer's disease and Down syndrome, making them a significant therapeutic target. nih.govnih.gov

Researchers have developed 2,3-dihydrobenzofuran-5-yl compounds that act as inhibitors of DYRK kinases. google.comgoogle.com The development of these inhibitors often involves creating libraries of compounds based on the dihydrobenzofuran core and screening them for activity against specific kinases. This structure-based design allows for the optimization of inhibitor potency and selectivity. For instance, certain dihydroquinoline derivatives, which share structural similarities, have shown inhibitory activities in the nanomolar range against both DYRK1A and the related CLK1 kinase. nih.gov The search for novel DYRK1A inhibitors has also involved virtual screening of compound databases to identify new scaffolds that can interact with key amino acid residues in the kinase's active site. nih.gov

Agonists for G-Protein Coupled Receptors (e.g., Muscarinic M2 Receptor Agonists)

Derivatives of the 2,3-dihydrobenzofuran scaffold have been identified as novel agonists for G-protein coupled receptors (GPCRs), such as the muscarinic M2 acetylcholine receptor (M2R). nih.gov M2Rs are primarily found in the heart and are involved in regulating cardiac function; they are a key target for drugs aimed at managing cardiovascular conditions. nih.govwikipedia.org

Through a process of structure-guided pharmacophore design based on the crystal structure of the M2 receptor, scientists have discovered new classes of agonists that lack the traditional functional groups previously thought to be essential for activity. nih.gov Among the synthesized and tested compounds, a derivative named 2-(2,3-dihydrobenzofuran-6-yl)-N,N,N-trimethylethan-1-aminium was identified as an M2 receptor agonist. nih.gov Subsequent structural optimization of this initial hit led to the development of compounds with improved potency. nih.gov This research demonstrates the power of structure-based design in discovering novel chemotypes for well-studied receptors like the muscarinic family. nih.gov

| Compound ID | Target Receptor | Activity | Potency Improvement (vs. parent) |

| Compound 3 | Muscarinic M2 | Agonist | - |

| Compound 17 | Muscarinic M2 | Agonist | - |

| Compound 28 | Muscarinic M2 | Agonist | 4-fold |

Table based on data from a study on structure-based design of M2 receptor agonists. nih.gov

Anticancer Agent Development

The 2,3-dihydrobenzofuran scaffold is a key component in the development of novel anticancer agents. rsc.orgrsc.org Derivatives have shown promising activity against various cancer cell lines, including human colorectal adenocarcinoma, breast cancer, and lung cancer. rsc.orgmdpi.comresearchgate.net The anticancer potential of these compounds often stems from their ability to induce apoptosis (programmed cell death) and inhibit cancer cell proliferation. mdpi.comnih.gov

Fluorinated dihydrobenzofuran derivatives, for example, have demonstrated significant anti-inflammatory and anticancer effects. mdpi.comnih.gov Studies have shown that compounds with difluorine and bromine substitutions can inhibit the proliferation of HCT116 colorectal cancer cells by approximately 70% and induce DNA fragmentation by about 80%. mdpi.comnih.gov The mechanism often involves the inhibition of antiapoptotic proteins like Bcl-2 and the cleavage of PARP-1. mdpi.comnih.gov Other research has focused on naturally isolated dihydrobenzofuran derivatives which have shown cytotoxic potency against lung and oral cancer cell lines. rsc.org

| Cell Line | Compound Type | Effect | IC50 Value (µM) |

| HCT-116 (Colon) | Fluorinated dihydrobenzofuran | Antiproliferative | Not specified |

| MCF-7 (Breast) | Dihydrobenzofuran derivative | Promising activity | Not specified |

| NCI-H460 (Lung) | Natural dihydrobenzofuran (55a) | Anticancer | 53.24 |

| CAL-27 (Oral) | Natural dihydrobenzofuran (55a) | Anticancer | 48.52 |

This table summarizes findings from various studies on the anticancer activity of dihydrobenzofuran derivatives. rsc.orgmdpi.comresearchgate.net

Anti-inflammatory Agent Research

Derivatives of 2,3-dihydrobenzofuran are recognized for their potent anti-inflammatory properties. nih.govgoogle.com These compounds have been investigated for their ability to inhibit key mediators of the inflammatory response, such as prostaglandins and pro-inflammatory cytokines. mdpi.comnih.govnih.gov

One area of research has focused on 2,3-dihydrobenzofuran-2-one analogues, which have shown the ability to inhibit carrageenan-induced paw edema and adjuvant-induced arthritis in animal models. nih.gov Certain compounds, such as 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, were found to be more potent than the well-known anti-inflammatory drug diclofenac (B195802) in these models. nih.gov More recent studies on fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives have shown they can suppress inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to decreased secretion of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and nitric oxide (NO). mdpi.comnih.gov

| Compound Group | Inflammatory Mediator | Effect | IC50 Range (µM) |

| Fluorinated Dihydrobenzofurans | Interleukin-6 (IL-6) | Inhibition | 1.2 - 9.04 |

| Fluorinated Dihydrobenzofurans | Chemokine (C-C) Ligand 2 (CCL2) | Inhibition | 1.5 - 19.3 |

| Fluorinated Dihydrobenzofurans | Nitric Oxide (NO) | Inhibition | 2.4 - 5.2 |

| Fluorinated Dihydrobenzofurans | Prostaglandin E2 (PGE2) | Inhibition | 1.1 - 20.5 |

Data table based on the inhibitory effects of fluorinated benzofuran and dihydrobenzofuran derivatives on LPS-stimulated macrophages. mdpi.comnih.gov

Antimicrobial and Antiviral Research

The 2,3-dihydrobenzofuran scaffold is present in many compounds exhibiting a broad spectrum of antimicrobial and antiviral activities. acs.orgmdpi.com Research has explored the synthesis of various derivatives to identify agents effective against bacteria, fungi, and viruses. researchgate.netnih.govmdpi.com

Studies have demonstrated that certain ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol show activity against Gram-positive bacteria and fungi of the Candida species. researchgate.net Other research has focused on benzofuran ketoxime derivatives, with some compounds showing strong antimicrobial effects against Candida albicans and one derivative being particularly active against Staphylococcus aureus. nih.gov The broad biological activity of this scaffold extends to antiviral properties, as noted in general reviews of its applications. acs.org The combination of the dihydrobenzofuran core with organochalcogens like selenium has also been explored to create compounds with therapeutic potential. mdpi.com

Neuroprotective Agent Development

Derivatives of 2,3-dihydrobenzofuran are being actively investigated for their potential as neuroprotective agents in the context of neurodegenerative diseases like Alzheimer's. researchgate.netnih.govresearchgate.net These disorders are often characterized by oxidative stress, neuroinflammation, and the formation of amyloid plaques and neurofibrillary tangles. researchgate.netmdpi.com

Compounds incorporating the 2,3-dihydrobenzofuran structure have demonstrated antioxidant and anti-inflammatory properties that are beneficial in neurodegenerative models. nih.gov For instance, a selenium-containing dihydrobenzofuran derivative, TFSeB, showed protective effects in a mouse model of Alzheimer's by reducing oxidative stress markers, decreasing the activity of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), and modulating inflammatory and apoptotic pathways. nih.gov This compound was also found to increase levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival. nih.gov Other studies have designed dihydrobenzofuran derivatives to act as inhibitors of phosphodiesterase 1B (PDE1B), a target for treating neurological disorders. nih.gov

| Compound | Model | Key Neuroprotective Effects |

| TFSeB | STZ-induced Alzheimer's model (mice) | Improved memory, reduced oxidative stress, reverted increased MAO-B and AChE activity, modulated apoptosis-related proteins, increased BDNF. nih.gov |

| Benzofuran derivatives | In vitro / In silico | Acetylcholinesterase (AChE) inhibition. researchgate.net |

| Benzofuran-2-one derivatives | Cellular model of neurodegeneration | Reduced intracellular ROS, boosted HO-1 expression. mdpi.com |

This table summarizes the neuroprotective effects of various dihydrobenzofuran derivatives from different research studies.

Investigations into Antihypoxic and Nootropic Activities

The investigation of benzofuran derivatives for cognitive-enhancing (nootropic) and neuroprotective (antihypoxic) effects is an area of ongoing research. Studies have explored various bicyclic arenes, including benzofuran, for these properties. For instance, a series of 1-bicycloaryl-2-(omega-aminoalkoxy)ethanols, which included benzofuran derivatives, were screened for their antiamnestic and antihypoxic activities in mice. nih.gov These activities were evaluated by their ability to reverse electroconvulsion-induced amnesia and protect against hypoxia. nih.gov While specific studies focusing solely on (2,3-Dihydrobenzofuran-6-yl)methanol derivatives for nootropic and antihypoxic effects are not extensively detailed in the available literature, the broader class of compounds shows potential. Other research into different heterocyclic systems has demonstrated pronounced nootropic and antihypoxic properties, suggesting that modification of the core benzofuran structure could yield potent cognitive enhancers. researchgate.netpharmjournal.ru For example, some nootropic drugs are believed to exert their antihypoxic effects by increasing the biosynthesis of hypoxically vulnerable phospholipids. nih.gov

Enzyme Inhibition Studies (e.g., NF-κB, acetylcholinesterase)

Derivatives of the dihydrobenzofuran scaffold have been identified as potent inhibitors of key enzymes implicated in various diseases, notably nuclear factor kappa B (NF-κB) and acetylcholinesterase (AChE).

NF-κB Inhibition: The NF-κB signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development. nih.govnih.gov Synthetic derivatives of benzofuran lignans have demonstrated the ability to inhibit NF-κB activation. One such derivative, known as Benfur, potentially inhibits NF-κB DNA binding by preventing the degradation of IκBα, the inhibitory subunit of NF-κB. nih.gov This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory genes. nih.gov Research has focused on designing novel hybrids combining benzofuran with other nitrogen-containing heterocyclic fragments to create potent anti-inflammatory agents that target the NF-κB pathway. nih.gov

Acetylcholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary strategy for the treatment of Alzheimer's disease. A series of novel benzofuran-based compounds have been designed and synthesized as AChE inhibitors. Some of these derivatives have displayed promising inhibitory activity with IC50 values comparable to the approved drug donepezil. Molecular docking studies have shown that these compounds can fit well into the active site of the AChE enzyme, mimicking the binding modes of established inhibitors.

Research into Other Biological Activities (e.g., antioxidant, antiprotozoal, insecticidal)

The versatile structure of this compound derivatives has led to the exploration of a wide spectrum of other biological activities.

Antioxidant Activity: Many natural and synthetic benzofuran and dihydrobenzofuran derivatives exhibit significant antioxidant properties. nih.govmdpi.com The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its analogues has been systematically studied, revealing their capacity to inhibit lipid peroxidation. nih.gov The antioxidant capacity increases as the oxygen atom in the furan (B31954) ring is replaced by heavier chalcogens like sulfur, selenium, and tellurium. nih.gov Certain benzofuran-2-one derivatives have also shown the ability to reduce intracellular reactive oxygen species (ROS) levels and protect neuronal cells from oxidative stress-induced death, partly by boosting the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). mdpi.com

| Compound Class | Assay/Model | Key Findings | Reference |

|---|---|---|---|

| 2,3-Dihydrobenzo[b]furan-5-ol Analogues | Inhibition of Lipid Peroxidation | Antioxidant capacity increases with heavier chalcogens (Te > Se = S > O). | nih.gov |

| Benzofuran-stilbene Hybrids | DFT Calculations | Identified as potent radical scavengers, with activity dependent on molecular planarity and specific hydroxyl group positions. | rsc.org |

| 3,3-Disubstituted-3H-benzofuran-2-ones | Cellular Model of Neurodegeneration | Reduced intracellular ROS and protected differentiated SH-SY5Y cells from catechol-induced death. | mdpi.com |

| Substituted Benzofuran Derivatives | In vitro Antioxidant Assays | Specific substitutions with morpholine and piperazine moieties showed very significant antioxidant activity. | nih.gov |

Antiprotozoal Activity: Dihydrobenzofuran-type neolignans (DBNs) have emerged as promising candidates for the development of new drugs against neglected tropical diseases like Chagas disease, caused by the parasite Trypanosoma cruzi. mdpi.comnih.gov Synthetic DBNs have been evaluated against amastigote forms of T. cruzi, with several compounds demonstrating potent activity. mdpi.comnih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of tubulin polymerization in the parasite. mdpi.com Cationically substituted 2-phenylbenzofurans have also shown potent and selective activity against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani. nih.gov

| Compound ID/Class | Target Organism | Activity (IC50) | Reference |

|---|---|---|---|

| DBN 1 | T. cruzi Y strain (amastigote) | 3.26 µM | mdpi.comnih.gov |

| DBN 2 | T. cruzi Tulahuen lac-Z (amastigote) | 7.96 µM | mdpi.com |

| DBN 3 | T. cruzi Tulahuen lac-Z (amastigote) | 16.16 µM | mdpi.com |

| DBN 4 | T. cruzi Tulahuen lac-Z (amastigote) | 21.42 µM | mdpi.com |

Insecticidal Activity: The dihydrobenzofuran motif is found in some classes of compounds investigated for insecticidal properties. For instance, derivatives of β-dihydroagarofuran, a natural sesquiterpenoid, have been synthesized and tested against agricultural pests like Mythimna separata. researchgate.net The structure-activity relationship studies suggest that modifications to the core structure can significantly influence insecticidal potency. researchgate.net While direct studies on simple this compound derivatives are limited, the presence of this scaffold in more complex insecticidal molecules indicates its potential relevance.

Advanced Applications in Materials Science

While detailed research on the specific applications of this compound in materials science is emerging, its chemical structure suggests significant potential. The presence of a primary alcohol (-CH₂OH) group provides a reactive site for polymerization or incorporation into larger macromolecular structures such as polyesters, polyurethanes, and epoxy resins. This functionality allows it to act as a monomer or a modifying agent to impart specific properties, such as thermal stability, UV resistance, or altered refractive index, to advanced materials. It is commercially available as a reagent for research and development in areas including coatings, additives, and ion exchange resins.

Role as Key Synthetic Intermediates for Complex Natural Products and Pharmaceuticals

The 2,3-dihydrobenzofuran (2,3-DHB) skeleton is a cornerstone in the synthesis of numerous complex natural products and pharmaceutical agents. rsc.orgresearchgate.netsemanticscholar.org Its rigid, fused-ring structure provides a reliable framework for building stereochemically complex molecules. rsc.org Organic chemists have developed a multitude of synthetic strategies, including transition metal-catalyzed reactions and enantioselective organocatalysis, to construct the 2,3-DHB core with high efficiency and stereocontrol. nih.govnih.gov

This compound and related compounds serve as pivotal building blocks for the total synthesis of a diverse range of bioactive molecules. Notable examples of natural products containing the 2,3-DHB skeleton that have been the subject of total synthesis include:

Alkaloids: (+)-Decursivine, Serotobenine rsc.orgresearchgate.net

Neolignans: Conocarpan, Heliannuols rsc.org

Other Natural Products: Lithospermic Acid, Linderol A, Pterocarpans, (R)-Tremetone, and Fomannoxin. rsc.orgorganic-chemistry.org

The synthesis of these complex molecules often relies on the strategic functionalization of a pre-formed dihydrobenzofuran intermediate, highlighting the essential role of compounds like this compound in providing access to novel therapeutic agents and research tools. acs.orgresearchgate.net

Future Research Directions and Unexplored Avenues for 2,3 Dihydrobenzofuran 6 Yl Methanol Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

Recent advancements in the synthesis of the 2,3-dihydrobenzofuran (B1216630) nucleus have centered on both transition-metal-catalyzed and transition-metal-free approaches. nih.govnih.gov Future work could involve:

Transition-Metal Catalysis : Methodologies employing palladium and rhodium catalysts have shown remarkable efficiency in constructing the dihydrobenzofuran skeleton. nih.gov For instance, enantioselective Pd-catalyzed methods, such as Heck/Cacchi reactions and iodine atom transfer cycloisomerization, could be adapted to produce chiral derivatives of (2,3-Dihydrobenzofuran-6-yl)methanol with high enantiomeric excess. nih.govorganic-chemistry.org Similarly, Rh(III)-catalyzed C-H activation followed by [3+2] annulation presents a powerful, redox-neutral strategy for creating substituted dihydrobenzofurans under mild conditions. organic-chemistry.org

Transition-Metal-Free Protocols : To align with the principles of green chemistry, metal-free synthetic pathways are highly desirable. Future efforts could explore Brønsted acid-mediated synthesis, such as [4+1] annulation reactions with p-quinone methides or condensation reactions involving phenols. nih.govfrontiersin.org Organocatalyzed approaches, like Michael addition/hemiketalization reactions, also offer a promising route to asymmetric dihydrobenzofurans. nih.gov Furthermore, developing catalyst-free methods, potentially utilizing base-induced cyclizations, would represent a significant step towards more sustainable synthesis. nih.gov

| Synthetic Approach | Catalyst/Reagent Example | Potential Advantage for this compound |

| Transition-Metal Catalysis | ||

| Palladium-Catalyzed Heck/Cacchi Reaction | Pd₂(dba)₃·CHCl₃ | High yields and enantioselectivity for chiral derivatives. nih.gov |

| Rhodium-Catalyzed [3+2] Annulation | [Cp*RhCl₂]₂ | Mild conditions, good functional group tolerance. nih.gov |

| Transition-Metal-Free | ||

| Brønsted Acid Catalysis | Trifluoromethanesulfonic acid (TfOH) | Metal-free, access to quaternary carbon centers. nih.gov |

| Organocatalysis | Chiral Thiourea | Asymmetric synthesis, mild conditions. researchgate.net |

| Catalyst-Free | Base (e.g., DABCO) | Avoids expensive and toxic catalysts. frontiersin.org |

Exploration of New Biological Activities and Therapeutic Targets

The 2,3-dihydrobenzofuran scaffold is present in compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. rsc.orgresearchgate.netnih.gov However, the specific biological profile of this compound remains largely uncharted territory.

Future research should be directed towards a systematic evaluation of this compound and its novel derivatives against a diverse panel of biological targets. Promising areas for investigation include:

Anticancer Activity : Derivatives of the benzofuran (B130515) and dihydrobenzofuran core have demonstrated significant growth inhibitory activity against various cancer cell lines. rsc.orgtandfonline.com Screening this compound analogs against human cancer cell lines like breast (MCF-7) and colorectal (HCT116) could uncover new potent anticancer agents. nih.govtandfonline.com

Anti-inflammatory Effects : Given that some dihydrobenzofuran-2-ones are powerful anti-inflammatory agents and inhibitors of prostaglandin (B15479496) synthesis, exploring the potential of this compound derivatives in this area is warranted. nih.govnih.gov

Neuroprotective and Neurological Targets : Recently, dihydrobenzofuran derivatives have been investigated as inhibitors of enzymes like monoamine oxidase B (MAO-B) and phosphodiesterase 1B (PDE1B), which are targets for neurodegenerative and psychiatric disorders. nih.govnih.gov This presents a compelling avenue for designing and testing derivatives of this compound for activity against these and other neurological targets.

Antimicrobial Properties : The benzofuran nucleus is a component of many compounds with antibacterial and antifungal activity. rsc.org Systematic screening of this compound derivatives against a range of pathogenic bacteria and fungi could lead to the discovery of new antimicrobial agents.

Advanced Computational Design and Prediction of Novel Derivatives

To accelerate the discovery process and rationalize experimental findings, advanced computational chemistry techniques should be integrated into the research workflow. In silico methods can guide the design of novel this compound derivatives with enhanced activity and selectivity.

Key computational approaches for future research include:

Molecular Docking : This technique can be used to predict the binding affinity and orientation of novel this compound derivatives within the active site of specific biological targets, such as enzymes or receptors. nih.govresearchgate.net This can help prioritize which compounds to synthesize and test. For example, docking studies could explore interactions with targets like PDE1B or cannabinoid receptor 2 (CB₂). nih.govnih.gov

Pharmacophore Modeling and Virtual Screening : By identifying the key structural features required for biological activity, a pharmacophore model can be built. This model can then be used to screen large virtual libraries of compounds to identify new potential derivatives of this compound with a high probability of being active. nih.gov

Density Functional Theory (DFT) Calculations : DFT can be employed to understand the electronic structure, reactivity, and spectroscopic properties of newly designed molecules. researchgate.net It is also a valuable tool for elucidating reaction mechanisms and confirming the structures of synthesized compounds, as has been done for other dihydrobenzofurans. researchgate.netmdpi.com

ADMET Prediction : In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds is crucial. Computational models can be used to assess the drug-likeness of novel this compound derivatives, helping to identify candidates with favorable pharmacokinetic profiles. tandfonline.com

Sustainable and Scalable Synthesis Approaches

For any compound with therapeutic potential, the development of sustainable and scalable synthetic routes is a critical consideration for future commercial viability. datainsightsmarket.com Research into the chemistry of this compound should therefore emphasize the principles of green chemistry.

Future directions in this area should focus on:

Green Solvents and Conditions : Exploring the use of environmentally benign solvents, such as water or bio-based solvents, or even solvent-free reaction conditions, would significantly improve the sustainability of the synthesis. nih.gov

Visible-Light Photoredox Catalysis : This emerging technology uses visible light to drive chemical reactions, often under very mild conditions. Developing a visible-light-mediated synthesis for the dihydrobenzofuran core of this compound could offer a highly sustainable and efficient alternative to traditional methods. scilit.commdpi.com